N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as Fasudil, is a selective Rho-kinase inhibitor. It was first developed in Japan in the 1990s as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage. Since then, Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wirkmechanismus
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide selectively inhibits Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction, cell motility, and inflammation. By inhibiting Rho-kinase, this compound promotes vasodilation, reduces vascular inflammation, and inhibits platelet aggregation. This compound also has neuroprotective effects by inhibiting Rho-kinase-mediated neuronal apoptosis and promoting axonal regeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound improves endothelial function by increasing nitric oxide production and reducing oxidative stress. This compound also reduces vascular inflammation by inhibiting the expression of adhesion molecules and cytokines. In neurological disorders, this compound promotes neuronal survival and axonal regeneration by inhibiting Rho-kinase-mediated apoptosis and promoting the expression of growth factors. In cancer, this compound inhibits tumor growth and metastasis by inhibiting Rho-kinase-mediated cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a selective Rho-kinase inhibitor, which allows for the specific targeting of Rho-kinase-mediated pathways. This compound is also relatively easy to synthesize and has good stability. However, this compound also has some limitations. It has poor solubility in water, which can limit its bioavailability and effectiveness. This compound also has low oral bioavailability, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. In cardiovascular diseases, this compound has potential applications in the treatment of hypertension, atherosclerosis, and heart failure. In neurological disorders, this compound has potential applications in the treatment of stroke, traumatic brain injury, and neurodegenerative diseases. In cancer, this compound has potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves a multi-step process, starting with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid. The resulting product is then reacted with thioamide to form 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide, which is then reacted with acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. In neurological disorders, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cancer, this compound has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[5-[(4-fluorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S2/c1-7(16)14-11-13-6-10(19-11)20(17,18)15-9-4-2-8(12)3-5-9/h2-6,15H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAWYASNXZOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.